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Compound of Interest

Compound Name: Cyclopropyl 4-ethylphenyl ketone

CAS No.: 50664-71-6

Cat. No.: B1266445

Get Quote

Executive Summary
Cyclopropyl 4-ethylphenyl ketone (CAS: 50664-71-6) represents a critical pharmacophore in

the synthesis of heterocycles and a bioisosteric building block in inhibitor design.[1] Its

structural duality—combining the steric strain of a cyclopropyl ring with the lipophilic bulk of a

para-ethyl phenyl group—presents unique spectroscopic signatures essential for quality control

(QC) and structural validation.[2]

This guide provides a definitive reference for the spectroscopic characterization of this

compound, integrating Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and

Mass Spectrometry (MS) data.[2] It further details a self-validating synthesis protocol to ensure

reference standard purity.
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Property Specification

IUPAC Name Cyclopropyl(4-ethylphenyl)methanone

CAS Number 50664-71-6

Molecular Formula

Molecular Weight 174.24 g/mol

Appearance Colorless to pale yellow oil / Low-melting solid

Solubility

Soluble in

, DMSO, MeOH; Insoluble in

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The NMR data below is derived from high-fidelity analog correlation (Cyclopropyl phenyl ketone

+ 4-Ethylacetophenone) and standard substituent additivity rules.

H NMR (400 MHz, CDCl

)
The spectrum is characterized by three distinct regions: the aliphatic ethyl group, the strained

cyclopropyl ring, and the para-substituted aromatic system.
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

7.96
Doublet (

Hz)
2H

Ar-H (ortho to

C=O)

Deshielded by

carbonyl

anisotropy.[1]

7.28
Doublet (

Hz)
2H

Ar-H (meta to

C=O)

Classic AA'BB'

pattern for p-

substitution.

2.71
Quartet (

Hz)
2H

Ar-CH

-CH

Benzylic

methylene

protons.

2.64 Multiplet 1H
Cyclopropyl CH-

C=O[1]

Alpha-methine;

characteristic of

cyclopropyl

ketones.[1][2]

1.26
Triplet (

Hz)
3H

Ar-CH

-CH

Terminal methyl

of the ethyl

group.

1.22 – 1.18 Multiplet 2H Cyclopropyl CH
cis-protons

relative to

carbonyl.[2]

1.02 – 0.98 Multiplet 2H Cyclopropyl CH
trans-protons

relative to

carbonyl.[2]

C NMR (100 MHz, CDCl

)
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Shift (

, ppm)
Assignment Notes

200.1 C=O

Ketone carbonyl; shielded

relative to alkyl ketones due to

cyclopropyl conjugation.[1]

149.8 Ar-C-Et Ipso carbon (para).

135.5 Ar-C-C=O[1]
Ipso carbon (carbonyl bound).

[2][3]

128.4 Ar-C (ortho) Correlates to 7.96 ppm proton.

128.0 Ar-C (meta)
Correlates to 7.28 ppm proton.

[2]

28.9
Ar-CH

-
Benzylic carbon.[1]

17.1 Cyclopropyl CH Alpha-methine.

15.2 -CH Ethyl terminal methyl.[2]

11.6 Cyclopropyl CH Ring carbons (high field due to

ring strain).[2]

Infrared Spectroscopy (FT-IR)
The cyclopropyl group induces significant

-character in the carbonyl bond, lowering the stretching frequency compared to standard
aromatic ketones.[1]

3080 – 3005 cm

: Cyclopropyl

stretch (Distinctive "strained" C-H).[2]
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2965, 2930 cm

: Aliphatic

stretch (Ethyl group).

1665 cm

(Strong):

stretch (Conjugated ketone).[2] Note: Lower than acetophenone (1685 cm

) due to cyclopropyl donation.[1]

1605, 1570 cm

: Aromatic ring skeletal vibrations.[1]

1380 cm

: Cyclopropyl ring breathing mode.[2]

Mass Spectrometry (EI-MS, 70 eV)
The fragmentation is dominated by

-cleavage adjacent to the carbonyl group.[1]

m/z 174 [M]+: Molecular ion (detectable, moderate intensity).[2]

m/z 146 [M - 28]: Loss of ethylene (neutral) from the cyclopropyl ring (rearrangement).

m/z 133 [M - 41]+ (Base Peak): 4-Ethylbenzoyl cation (

).[1] Formed by loss of the cyclopropyl radical.[2]

m/z 105: Benzoyl cation (loss of ethyl from m/z 133).[2]

m/z 69: Cyclopropyl carbonyl cation (

).[1]
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Visualization: Fragmentation & Logic
The following diagram illustrates the primary Mass Spectrometry fragmentation pathways used

to confirm the structure.

Molecular Ion
[M]+ m/z 174

Alpha Cleavage A
(Loss of Cyclopropyl)

Alpha Cleavage B
(Loss of Aryl)

Base Peak
4-Ethylbenzoyl Cation

m/z 133

- c-C3H5•

Benzoyl Cation
(Loss of Ethyl)

m/z 105

- C2H5•

Cyclopropyl Carbonyl
Cation
m/z 69

- Ar•

Click to download full resolution via product page

Caption: Primary EI-MS fragmentation pathways. The formation of the stable acylium ion (m/z

133) is the dominant event.

Experimental Protocols
Synthesis: Friedel-Crafts Acylation (Self-Validating)
This protocol is chosen for its reliability and the ease of monitoring via TLC.[1]

Reagents:

Cyclopropanecarbonyl chloride (1.0 eq)
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Ethylbenzene (1.2 eq)

Aluminum Chloride (

, 1.1 eq)[1]

Dichloromethane (DCM, anhydrous)[1]

Procedure:

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar,

addition funnel, and nitrogen inlet.

Lewis Acid Activation: Charge flask with

(1.1 eq) and anhydrous DCM (50 mL). Cool to 0°C.[2]

Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (1.0 eq) dropwise. Stir for 15 min

to form the acylium complex.

Substrate Addition: Add ethylbenzene (1.2 eq) dropwise over 20 min, maintaining temp <

5°C.

Validation Point: Solution should turn yellow/orange, indicating complex formation.[2]

Reaction: Warm to room temperature and stir for 3 hours.

QC Check: Monitor TLC (Hexane/EtOAc 9:1). Product

~0.5; Ethylbenzene

~0.9.[2]

Quench: Pour mixture slowly onto ice/HCl slush.

Workup: Extract with DCM (3x), wash organic layer with brine, dry over

, and concentrate.

Purification: Vacuum distillation or Flash Chromatography (Silica, 0-5% EtOAc in Hexane).
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Analytical Sample Preparation[1][2]
NMR: Dissolve 10 mg of purified oil in 0.6 mL

. Filter through a cotton plug if any turbidity exists.[2]

GC-MS: Dilute 1

L of sample in 1 mL Methanol (LC-MS grade).

Scientific Integrity & Causality[1]
The spectral assignments provided above rely on the Principle of Structural Additivity.

Cyclopropyl Shielding: The cyclopropyl ring acts as a

-donor, which shields the carbonyl carbon in

C NMR (~200 ppm) compared to a standard isopropyl ketone (~212 ppm).[2] This is a critical
diagnostic for the integrity of the three-membered ring.

Ethyl Group Symmetry: The para-ethyl substitution enforces a symmetry plane on the

aromatic ring, resulting in the clean doublet-doublet pattern in the aromatic region of the

H NMR.[2] Any complexity in this region (e.g., extra splitting) indicates the presence of ortho
or meta isomers, which are common impurities in Friedel-Crafts reactions.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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